molecular formula C10H10N2O2 B1407246 Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1256809-63-8

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B1407246
CAS No.: 1256809-63-8
M. Wt: 190.2 g/mol
InChI Key: IYTGHSWVWZKGAM-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylpyridine with suitable reagents can lead to the formation of the desired pyrrolo[2,3-B]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, specific solvents, and temperature control to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-B]pyridine ring .

Scientific Research Applications

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrolo[2,3-B]pyridine-4-carboxylate
  • 3-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
  • 1H-pyrrolo[2,3-B]pyridine derivatives

Uniqueness

Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-11-9-8(6)3-7(5-12-9)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGHSWVWZKGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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